Ethyl 4-amino-2-hydroxybenzoate
Overview
Description
Ethyl 4-amino-2-hydroxybenzoate, also known as ethyl aminosalicylate, is an organic compound with the molecular formula C9H11NO3. It is a derivative of 4-aminosalicylic acid and is commonly used in pharmaceutical and chemical research. This compound is known for its applications in medicinal chemistry, particularly in the synthesis of various drugs and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-amino-2-hydroxybenzoate can be synthesized through several methods. One common method involves the esterification of 4-aminosalicylic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Esterification: 4-aminosalicylic acid is reacted with ethanol in the presence of sulfuric acid as a catalyst. The reaction mixture is heated under reflux conditions to form this compound.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or water.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: The original amino compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 4-amino-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of tuberculosis and other bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Ethyl 4-amino-2-hydroxybenzoate can be compared with other similar compounds, such as:
4-aminosalicylic acid: Both compounds have similar antibacterial properties, but this compound has better bioavailability.
Ethyl 4-hydroxybenzoate: This compound lacks the amino group, making it less effective as an antibacterial agent.
Mthis compound: Similar in structure but with different pharmacokinetic properties.
Comparison with Similar Compounds
- 4-aminosalicylic acid
- Ethyl 4-hydroxybenzoate
- Methyl 4-amino-2-hydroxybenzoate
Properties
IUPAC Name |
ethyl 4-amino-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZQTEBPMMEPNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209390 | |
Record name | Benzoic acid, 4-amino-2-hydroxy-, ethyl ester (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6059-17-2 | |
Record name | Benzoic acid, 4-amino-2-hydroxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6059-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl p-aminosalicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006059172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-amino-2-hydroxy-, ethyl ester (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL P-AMINOSALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUR96KD6FU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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